![molecular formula C12H13N3O2 B2400998 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 1006433-75-5](/img/structure/B2400998.png)
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is an organic compound that features a pyrazole ring substituted with an amino group and a methyl group, connected to a benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The specific interaction between this compound and its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, such as signal transduction pathways, metabolic pathways, and cell cycle regulation . The specific pathways affected by this compound would depend on its targets and mode of action.
Pharmacokinetics
It is known to be soluble in dichloromethane and methanol , which suggests that it may have good bioavailability
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cell proliferation . The specific effects of this compound would depend on its targets, mode of action, and the biochemical pathways it affects.
Action Environment
The action, efficacy, and stability of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can be influenced by various environmental factors. For instance, the compound is air sensitive and should be stored under dry inert gas away from oxidizing agents and air . Other factors, such as temperature, pH, and the presence of other chemicals, could also affect its action and stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles, a class of compounds to which this molecule belongs, exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the biochemical reactions where pyrazoles take part .
Molecular Mechanism
It is expected that the combined information from future investigations will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles .
Temporal Effects in Laboratory Settings
The compound is stored at room temperature and is a powder in its physical form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid typically involves the formation of the pyrazole ring followed by its functionalization and subsequent attachment to the benzoic acid moiety. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The amino and methyl groups can be introduced through selective substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-methyl-1H-pyrazole: A simpler analog without the benzoic acid moiety.
3-(1H-pyrazol-1-yl)benzoic acid: Lacks the amino and methyl groups on the pyrazole ring.
5-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group directly attached to the pyrazole ring.
Uniqueness
3-[(3-amino-5-methyl-1H-pyrazol-1-yl)methyl]benzoic acid is unique due to the presence of both the pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(3-amino-5-methylpyrazol-1-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-5-11(13)14-15(8)7-9-3-2-4-10(6-9)12(16)17/h2-6H,7H2,1H3,(H2,13,14)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXQZDYYWUZBEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.